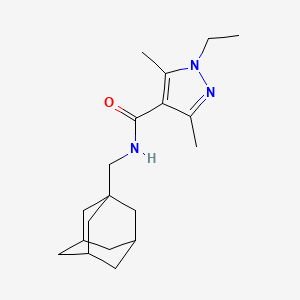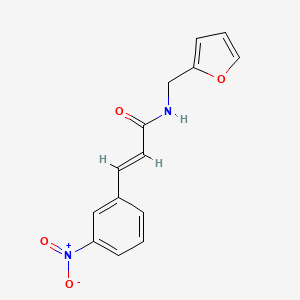![molecular formula C17H17N3O4 B4700816 1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700816.png)
1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
説明
Synthesis Analysis
A straightforward synthesis method for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, including derivatives similar to the compound , involves starting from 2-chloropyridine-3-carboxylic acid. The process includes esterification, nucleophilic aromatic substitution, amide formation in one step, and ring closure, which allows the synthesis with two identical or different groups attached to nitrogen. This method reflects the structural diversity and significant variations in the biopharmaceutical properties of these compounds (Jatczak et al., 2014).
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been characterized by X-ray crystallography, revealing a planar fused-ring system. These structures are linked by N-H...O hydrogen bonds into centrosymmetric dimers, which themselves link into chains by C-H...π(arene) hydrogen bonds. Such detailed structural analysis is crucial for understanding the compound's reactivity and interaction with other molecules (Low et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of pyrido[2,3-d]pyrimidine derivatives, including our compound of interest, is influenced by its molecular structure. The planar fused-ring system and the presence of methoxy groups can affect its behavior in various chemical reactions. For example, the efficiency of nucleophilic aromatic substitution reactions and the formation of hydrogen bonds are key properties that can be inferred from related compounds in this chemical class.
Physical Properties Analysis
The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, permeability coefficients, and intrinsic clearance values, show a broad range. These variations are attributed to the structural diversity of these compounds. Such properties are crucial for understanding the behavior of these compounds under different physical and chemical conditions (Jatczak et al., 2014).
作用機序
Target of Action
The primary targets of this compound are various kinases, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling pathways, influencing cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their activity . This interaction results in the disruption of the signaling pathways regulated by these targets, leading to changes in cellular functions.
Biochemical Pathways
The compound affects several biochemical pathways, including those regulated by the aforementioned targets . The inhibition of these targets disrupts the signaling pathways, leading to downstream effects such as the inhibition of cell growth and proliferation, induction of cell cycle arrest, and promotion of apoptosis .
Pharmacokinetics
It is known that the compound is orally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The compound’s action results in potent cytotoxicity against cancer cells . It has been shown to induce apoptosis in cancer cells , leading to a significant increase in cell death. Moreover, it can arrest the cell cycle at the G1 phase , preventing the cells from proliferating.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2-methoxyethyl)-5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-10-9-20-15-14(16(21)19-17(20)22)12(7-8-18-15)11-5-3-4-6-13(11)24-2/h3-8H,9-10H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYVARSFCHPHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {8-[4-(dimethylamino)phenyl]-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B4700745.png)

![N-[4-({[(2,6-dimethoxybenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B4700758.png)
![ethyl 2-[({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4700763.png)
![4-methoxy-N-{[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4700769.png)
![ethyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B4700775.png)
![5-[3-methoxy-4-(3-methylbutoxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700781.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-ethylphenyl)urea](/img/structure/B4700789.png)

![1-[2-(2,4-difluorophenoxy)propanoyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4700797.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-methyl-3-nitrophenyl)benzamide](/img/structure/B4700809.png)


